molecular formula C8H6N2O3 B2916250 1-Hydroxybenzimidazole-2-carboxylic acid CAS No. 59118-50-2

1-Hydroxybenzimidazole-2-carboxylic acid

Cat. No. B2916250
CAS RN: 59118-50-2
M. Wt: 178.147
InChI Key: IHROBPZWETYCBZ-UHFFFAOYSA-N
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Description

1-Hydroxybenzimidazole-2-carboxylic acid is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . It is a white solid that appears in the form of tabular crystals .


Synthesis Analysis

The synthesis of benzimidazole derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . This reaction is accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used . The synthetic procedure involves an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides .


Molecular Structure Analysis

The molecular weight of 1-Hydroxybenzimidazole-2-carboxylic acid is 162.15 . The empirical formula is C8H6N2O2 .


Chemical Reactions Analysis

The chemical reactions involve an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step . It is suggested that the extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile .

Scientific Research Applications

    Metallo-β-Lactamase Inhibitors

    Imidazole derivatives have been studied for their potential as inhibitors of metallo-β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics .

    Xanthine Oxidase Inhibitors

    Some imidazole derivatives have been synthesized and evaluated for their ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism whose overproduction can lead to hyperuricemia and gout .

    DNA Binding Ligands

    Imidazoles can be used to prepare compounds that exhibit DNA repeat binding properties, which could be useful in studying DNA structure and function .

    Chemoselective Esterification

    Imidazole derivatives can act as reagents in the chemoselective esterification of carboxylic acids, a valuable reaction in organic synthesis .

    Antitumor Potential

    Certain imidazole-containing compounds have been synthesized and evaluated for their antitumor potential against different cell lines .

    Synthesis of Functional Molecules

    Imidazoles are key components in the synthesis of functional molecules used in various everyday applications, highlighting their versatility in chemical synthesis .

Future Directions

The accelerated synthesis of benzimidazole and its derivatives has been scaled up to establish the substituent dependence and to isolate products for NMR characterization . This suggests potential for further exploration and application in various fields.

properties

IUPAC Name

1-hydroxybenzimidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8(12)7-9-5-3-1-2-4-6(5)10(7)13/h1-4,13H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHROBPZWETYCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid

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